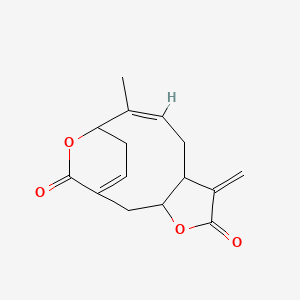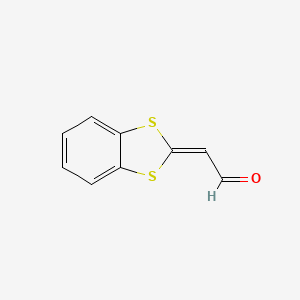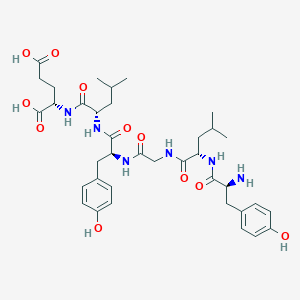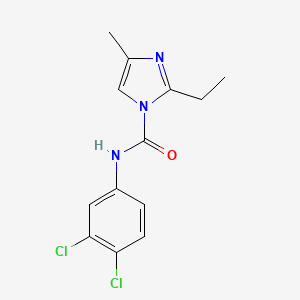
Pertilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pertilide is a germacrane sesquiterpene dilactone isolated from the leaves of Pertya glabrescens Sch. Bip. (Compositae).
Preparation Methods
Pertilide can be synthesized through the bromination of its precursor in chloroform. The crystals of this compound are typically grown in an acetone-di-isopropyl ether solution as colorless prisms
Chemical Reactions Analysis
Pertilide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different products.
Substitution: Substitution reactions, particularly involving halogens, can produce compounds like dibromocyclothis compound.
Common reagents used in these reactions include bromine for bromination and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions include dibromocyclothis compound and other halogenated derivatives .
Scientific Research Applications
Pertilide has several scientific research applications:
Chemistry: In organic chemistry, this compound is studied for its unique sesquiterpene structure and its reactivity in various chemical reactions.
Biology: Research into the biological activities of this compound includes its potential as a natural product with bioactive properties.
Medicine: While specific medical applications are still under investigation, this compound’s structure suggests potential pharmacological activities.
Mechanism of Action
The mechanism by which pertilide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving sesquiterpene lactone interactions with biological molecules. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Pertilide can be compared with other sesquiterpene lactones, such as:
Other Germacrane Sesquiterpenes: Compounds like germacrene D and germacrene B share structural similarities with this compound but differ in their specific functional groups and biological activities.
Properties
CAS No. |
82003-39-2 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(9Z)-10-methyl-6-methylidene-4,12-dioxatricyclo[9.2.2.03,7]pentadeca-1(14),9-diene-5,13-dione |
InChI |
InChI=1S/C15H16O4/c1-8-3-5-11-9(2)14(16)19-13(11)7-10-4-6-12(8)18-15(10)17/h3-4,11-13H,2,5-7H2,1H3/b8-3- |
InChI Key |
AESSLYMIMCLSHB-BAQGIRSFSA-N |
Isomeric SMILES |
C/C/1=C/CC2C(CC3=CCC1OC3=O)OC(=O)C2=C |
Canonical SMILES |
CC1=CCC2C(CC3=CCC1OC3=O)OC(=O)C2=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)




![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)



